Product packaging for O-(2-Bromoethyl)choline(Cat. No.:CAS No. 76584-54-8)

O-(2-Bromoethyl)choline

Cat. No.: B1219825
CAS No.: 76584-54-8
M. Wt: 211.12 g/mol
InChI Key: OFPOVMSUOQOURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-Bromoethyl)choline, also known as (2-Bromoethyl)choline ether, is a specialized choline derivative with the molecular formula C7H17BrNO+ and a molecular weight of 211.12 g/mol . Its structure features a bromoethoxy chain linked to a trimethylammonium group, making it a valuable chemical tool in biochemical and pharmacological research. As a halogenated choline analog, this compound is of significant interest for studying cholinergic systems. Researchers utilize such analogs to investigate the structure-activity relationships of choline acetyltransferase (ChAT) inhibition and to probe the catalytic mechanisms of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key target for therapeutic interventions in conditions like Alzheimer's disease . The bromoethyl moiety serves as a potential alkylating agent, allowing this compound to be used in mechanism-based studies or as a synthetic intermediate for developing more complex cholinergic ligands or covalent inhibitors . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17BrNO+ B1219825 O-(2-Bromoethyl)choline CAS No. 76584-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76584-54-8

Molecular Formula

C7H17BrNO+

Molecular Weight

211.12 g/mol

IUPAC Name

2-(2-bromoethoxy)ethyl-trimethylazanium

InChI

InChI=1S/C7H17BrNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1

InChI Key

OFPOVMSUOQOURT-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOCCBr

Canonical SMILES

C[N+](C)(C)CCOCCBr

Other CAS No.

76584-54-8

Synonyms

(2-bromoethyl)choline ether
O-(2-bromoethyl)choline

Origin of Product

United States

Synthetic Methodologies for O 2 Bromoethyl Choline and Its Derivatives

Direct Synthesis of O-(2-Bromoethyl)choline

The direct synthesis of the this compound moiety is a critical first step for its subsequent use in more complex molecular architectures. Key methodologies have been developed that provide reliable access to this important intermediate.

Routes Involving 2-Bromoethyl Dichlorophosphate (B8581778) as a Key Reagent

A prominent route for the synthesis of choline-containing molecules involves the use of 2-bromoethyl dichlorophosphate. nih.govbeilstein-journals.orgresearchgate.netscispace.com This reagent serves as a versatile phosphorylating agent, enabling the introduction of the bromoethyl phosphate (B84403) group onto a lipophilic alcohol. nih.govscispace.com The subsequent reaction with trimethylamine (B31210) facilitates a nucleophilic displacement of the bromine, yielding the desired choline (B1196258) headgroup. nih.govscispace.com

This two-step process is a cornerstone in the synthesis of choline phospholipids (B1166683) and their analogs. nih.govbeilstein-journals.org The initial phosphorylation can sometimes be hampered by side reactions, such as the formation of triesters or chlorination of the starting alcohol. nih.gov However, careful optimization of the reaction medium and conditions can mitigate these issues, leading to efficient and versatile synthesis of a wide array of choline phospholipids. nih.gov The adaptability of this method allows for its application to various backbones, including glycerol (B35011), diols, and long-chain alkyls. nih.gov

A notable application of this methodology is in the synthesis of ether lipids like Platelet-Activating Factor (PAF) and its analogs. beilstein-journals.org In these syntheses, a protected glycerol derivative is reacted with 2-bromoethyl dichlorophosphate, followed by treatment with trimethylamine to install the phosphocholine (B91661) moiety. beilstein-journals.org This approach has also been instrumental in the large-scale synthesis of compounds like edelfosine. beilstein-journals.org

Alkylation Reactions Utilizing (2-Bromoethyl)trimethylammonium Bromide

Alkylation reactions represent another significant avenue for the synthesis of choline derivatives. (2-Bromoethyl)trimethylammonium bromide, a related quaternary ammonium (B1175870) salt, is a key reagent in this context. nih.govnih.govscbt.com This compound can be used to alkylate primary and secondary amines, thereby introducing a choline moiety onto a target molecule. nih.gov

For instance, polyethylenimine (PEI) has been successfully alkylated with (2-bromoethyl)trimethylammonium bromide to enhance its properties for gene delivery. nih.gov This modification introduces a permanent positive charge, which is thought to contribute to the "proton sponge" effect, aiding in endosomal escape. nih.gov The reaction is typically carried out by heating the amine with (2-bromoethyl)trimethylammonium bromide in a suitable solvent like methanol. nih.gov

In another example, the synthesis of a sobetirome (B1681897) prodrug designed for enhanced blood-brain barrier permeability utilized alkylation with (2-bromoethyl)trimethylammonium bromide. nih.gov The carboxylic acid of the sobetirome intermediate was alkylated to introduce the choline ester, which was subsequently deprotected to yield the final prodrug. nih.gov This strategy highlights the utility of this alkylating agent in prodrug design. Furthermore, phenolic choline esters have been synthesized through the alkylation of phenolic acids with (2-bromoethyl)trimethylammonium bromide for metabolomic analysis. oup.com

Synthesis of Choline-Containing Phospholipids and Analogs via Bromoethyl Intermediates

The use of bromoethyl intermediates is a well-established and powerful strategy for the synthesis of a diverse range of choline-containing phospholipids and their analogs. These intermediates provide a reactive handle for the introduction of the choline headgroup, enabling the construction of complex lipid structures.

Improved Procedures for Choline Phospholipid Synthesis

The synthesis of choline phospholipids via 2-bromoethyl dichlorophosphate has been subject to procedural improvements to enhance yields and versatility. nih.govscispace.com Key challenges in the initial phosphorylation step, such as the formation of byproducts, have been addressed by optimizing reaction conditions, including the choice of solvent. nih.gov These refinements have made the process more efficient for preparing a wide variety of choline phospholipids with different lipid backbones. nih.gov

The general applicability of bromoethyl esters of phosphatidic acids as intermediates in phospholipid synthesis is a significant advantage. researchgate.net Direct amination of these intermediates with trimethylamine consistently yields the corresponding phosphatidylcholines in high yields, often without the need for extensive purification by chromatography. researchgate.netpnas.org This streamlined approach is suitable for large-scale synthesis. pnas.org

The following table summarizes key findings from research on improved choline phospholipid synthesis:

Table 1: Research Findings on Improved Choline Phospholipid Synthesis
Key FindingSignificanceReference
Optimization of reaction medium and conditions overcomes low yields in the phosphorylation step using 2-bromoethyl dichlorophosphate.Enables efficient and versatile synthesis of a wide range of choline phospholipids. nih.gov
Bromoethyl esters of phosphatidic acids are general intermediates for phospholipid synthesis.Allows for high-yield synthesis of phosphatidylcholines via direct amination with trimethylamine. researchgate.net
The use of bromoethyl intermediates avoids the need for chromatography in many cases.Facilitates large-scale synthesis of phospholipids. pnas.org

Derivatization Strategies for Phosphocholine Moiety Incorporation

The incorporation of the phosphocholine moiety can be achieved through various derivatization strategies that rely on bromoethyl intermediates. A common approach involves the phosphorylation of a suitable alcohol with 2-bromoethyl dichlorophosphate, followed by quaternization with trimethylamine. beilstein-journals.orgresearchgate.net This method has been successfully employed in the synthesis of natural products like PAF and its analogs. beilstein-journals.org

An alternative strategy involves the use of 2-chloro-2-oxo-1,3,2-dioxaphospholane, which can react with an alcohol to form a phosphate intermediate. researchgate.net Subsequent ring-opening with trimethylamine yields the desired phosphocholine derivative. researchgate.net This method provides another pathway for the introduction of the choline headgroup.

The versatility of the bromoethyl intermediate is further demonstrated in the synthesis of phospholipid analogues where the glycerol backbone is modified. For instance, 1,3-dialkyl- and 1,3-diacyl-phosphocholines have been synthesized using bromoethyl dichlorophosphate. thieme-connect.com These syntheses highlight the flexibility of these methods in creating non-natural phospholipid structures for various research applications.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the creation of molecules with tailored properties for specific applications, such as biological probes or therapeutic agents.

One example is the synthesis of fluorescently labeled choline derivatives. These compounds are valuable tools for studying choline metabolism and transport in cells. researchgate.net For instance, a fluorescent choline derivative can be synthesized and its uptake and localization within cells can be monitored using techniques like confocal microscopy. researchgate.net

Another area of functionalization is the creation of "caged" photolabile ligands. For example, a caged acetylcholine (B1216132) receptor ligand has been synthesized where the active molecule is released upon photolysis. ncbs.res.in The synthesis of such compounds can involve the use of bromoethyl carbamate (B1207046) derivatives. ncbs.res.in

Furthermore, the synthesis of glucose-based quaternary ammonium ionic liquids demonstrates the derivatization of the choline scaffold. acs.orgacs.org In these syntheses, a glucose derivative is reacted with 2-bromoethanol (B42945), and the resulting bromoethyl glycoside is then quaternized with an amine to introduce the ammonium group. acs.orgacs.org This creates amphiphilic molecules with potential applications as surfactants or catalysts.

The following table provides examples of functionalized this compound derivatives and their synthetic approaches:

Table 2: Examples of Functionalized this compound Derivatives
Derivative TypeSynthetic ApproachApplicationReference
Fluorescent Choline DerivativesCoupling of a fluorescent probe to a choline backbone.Studying choline metabolism and transport in cells. researchgate.net
Caged Photolabile LigandsIncorporation of a photolabile protecting group onto a choline-containing ligand.Controlled release of bioactive molecules. ncbs.res.in
Glucose-Based Quaternary Ammonium Ionic LiquidsQuaternization of a bromoethyl glycoside with an amine.Surfactants, catalysts. acs.orgacs.org

Preparation of Fluorescent Choline Derivatives with Bromoethyl Scaffolds

The development of fluorescent choline probes is crucial for visualizing and understanding choline metabolism in real-time, which is often altered in cancerous cells. researchgate.netnih.gov The synthesis of these probes frequently involves leveraging a bromoethyl scaffold to covalently link a choline headgroup to a fluorescent molecule.

One approach involves the synthesis of choline-based fluorinated acridine (B1665455) (CFA) derivatives. researchgate.net These compounds are designed to act as non-radioactive tracers for the in vitro detection of cancer cells through fluorescence imaging. researchgate.net The intracellular distribution of such fluorescent choline derivatives can be studied in detail using techniques like laser scanning confocal fluorescence microscopy (LSCFM). nih.gov For instance, NBD-choline, a fluorescent analog, has been shown to be readily internalized by human breast carcinoma cells, localizing in the endoplasmic reticulum or Golgi apparatus depending on the cell line's drug resistance status. nih.gov This selective accumulation in tumor cells compared to normal cells highlights the potential of these probes in cancer diagnostics. nih.gov

Other research has focused on creating molecular cages for the selective recognition of choline and its metabolite, acetylcholine. acs.orgresearchgate.netrsc.org By combining a cyclotriveratrylene (B73569) (CTV) unit as a binding center with a chiral sucrose (B13894) scaffold and naphthalene (B1677914) fluorophores, researchers have synthesized fluorescent cages. acs.org These structures exhibit selective binding to choline and acetylcholine, which can be detected via changes in fluorescence, demonstrating a sophisticated application of supramolecular chemistry in sensor development. acs.orgrsc.org

Incorporation of Bromoethyl Moieties for Bioorthogonal Ligation

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The incorporation of a bromoethyl group into a molecule serves as a handle for such specific chemical ligations. This strategy allows for the precise labeling of biomolecules in their natural environment. wikipedia.orgnih.govmdpi.com

The bromoethyl moiety is recognized for its versatility as a proximity-enabled reactive group. nih.gov Its aliphatic side chain enhances reactivity, making it suitable for site-specific protein labeling. nih.gov For example, the noncanonical amino acid O-(2-bromoethyl)tyrosine (OBeY) can be incorporated into proteins and subsequently undergo proximity-induced crosslinking to a target molecule. researchgate.net This approach facilitates the creation of covalent bonds with specific residues on a target protein, enabling detailed studies of protein interactions and function. nih.gov

The general principle of bioorthogonal ligation involves a two-step process: first, a substrate is modified with a bioorthogonal functional group (the chemical reporter, such as a bromoethyl group), and second, a probe with a complementary functional group is introduced to react and label the substrate. wikipedia.org This methodology has been expanded to include various strategies like the Staudinger ligation, copper-free click chemistry, and tetrazine ligation, all of which provide highly selective ways to modify biomolecules in complex environments. wikipedia.orgmdpi.com The development of these reactions has been instrumental in advancing bioconjugation techniques for proteins, glycans, and lipids. mdpi.comnih.gov

Related Synthetic Approaches Utilizing 2-Bromoethyl Precursors

The utility of the 2-bromoethyl group extends beyond direct modifications of choline. Several key precursors containing this moiety are fundamental building blocks in organic synthesis for creating a wide range of functionalized molecules.

Synthesis of 2-(2-Bromoethyl)phthalimide and its Derivatives

N-(2-Bromoethyl)phthalimide is a versatile intermediate synthesized via the Gabriel method. orgsyn.org This process involves the reaction of potassium phthalimide (B116566) with an excess of ethylene (B1197577) dibromide. orgsyn.org The synthesis is typically performed by heating the reactants, followed by distillation to remove excess ethylene dibromide and extraction of the product. orgsyn.org

ReactantsReagents/ConditionsProductYield
Potassium phthalimide, Ethylene dibromideHeat (180–190°C), Reduced pressure distillationβ-Bromoethylphthalimide69–79% orgsyn.org
Diphenyl diselenide, N-(2-bromoethyl)phthalimideSodium borohydride, THF, N₂ atmosphereN-[2-(phenylseleno)ethyl]phthalimideNot specified scirp.org
Thiacalix thieme-connect.comarene, N-(2-bromoethyl)phthalimideCs₂CO₃, AcetoneFunctionalized thiacalix thieme-connect.comareneNot specified researchgate.net

This compound serves as an important alkylating agent, enabling the introduction of a protected primary amine group. It is used in the synthesis of various derivatives through nucleophilic substitution of the bromide. For example, it reacts with the in-situ generated phenylseleno anion (PhSe⁻Na⁺) to form N-[2-(phenylseleno)ethyl]phthalimide. scirp.org It has also been used to create thalidomide (B1683933) and phthalimide ester analogs with potential antitumor activity and to functionalize larger scaffolds like thiacalix thieme-connect.comarenes. researchgate.netnih.gov

Cyclization Reactions Involving (2-Bromoethyl)sulfonium Triflate

(2-Bromoethyl)diphenylsulfonium triflate is a powerful reagent used in cyclization reactions to form strained heterocycles like azetidines and oxetanes. thieme-connect.comorganic-chemistry.orgresearchgate.netbristol.ac.uk The reaction mechanism proceeds through the in-situ generation of a vinylsulfonium salt. bristol.ac.uk Nucleophilic addition of a substrate, such as an arylglycine derivative, to the vinylsulfonium salt leads to an ylide intermediate. bristol.ac.uk This is followed by a proton transfer and subsequent intramolecular cyclization to yield the four-membered ring product. bristol.ac.uk

The synthesis of azetidines using this method has been optimized, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as the base and dichloromethane (B109758) as the solvent at reflux temperature providing the best yields. organic-chemistry.orgbristol.ac.uk This approach is notable for its mild conditions and broad substrate scope, accommodating various aryl substituents on the starting arylglycine ester. organic-chemistry.org

SubstrateReagentBase/SolventProductYield
N-Tosyl(4-methoxyphenyl)glycine ethyl ester(2-Bromoethyl)sulfonium triflateDBU / CH₂Cl₂Ethyl 1-tosyl-2-(4-methoxyphenyl)azetidine-2-carboxylate95% organic-chemistry.org
N-Tosyl(2-naphthyl)glycine ethyl ester(2-Bromoethyl)sulfonium triflateDBU / CH₂Cl₂Ethyl 1-tosyl-2-(2-naphthyl)azetidine-2-carboxylate94% organic-chemistry.org
Diethyl 2-hydroxy-2-phenylmalonate(2-Bromoethyl)sulfonium triflateDBU / CH₂Cl₂Diethyl 3-phenyloxetane-3,3-dicarboxylate80% organic-chemistry.org

Radiolabeling Approaches Using 2-Bromoethyl Triflate

2-Bromoethyl triflate is a key precursor in radiochemistry, particularly for the synthesis of positron emission tomography (PET) tracers. abx.de It is used to introduce the short-lived positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]) into molecules. snmjournals.orgsnmjournals.org A common strategy involves a two-step process where 2-bromoethyl triflate is first reacted with [¹⁸F]fluoride to produce the intermediate 1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE). snmjournals.orgmeduniwien.ac.at This volatile intermediate can be distilled and subsequently used to fluoroethylate a target molecule. snmjournals.org

This method has been successfully applied in the synthesis of various PET radioligands. For example, it was used to prepare [¹⁸F]FEDAA1106, a tracer for the translocator protein (TSPO), by reacting [¹⁸F]BFE with a desmethyl precursor. mdpi.com This approach is advantageous as it often allows for purification using simple solid-phase extraction rather than requiring more complex HPLC methods. snmjournals.orgsnmjournals.org The precursor, 2-bromoethyl triflate, is itself prepared from 2-bromoethanol and trifluoromethanesulfonic anhydride. meduniwien.ac.at

PrecursorRadiolabeling AgentIntermediateApplication
2-Bromoethyl triflate[¹⁸F]Fluoride1-Bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE)Synthesis of [¹⁸F]FET for tumor imaging snmjournals.org
2-Bromoethyl triflate[¹⁸F]FluorideFluoroethylated intermediatesSynthesis of [¹⁸F]FEDAA1106 for TSPO imaging mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of O 2 Bromoethyl Choline

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of O-(2-Bromoethyl)choline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural elucidation of this compound. weebly.comfrontiersin.org This technique provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within the molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms and confirm the compound's structural integrity. arkat-usa.org

For complex molecules, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve overlapping signals and establish long-range correlations between protons and carbons. weebly.comarkat-usa.org These experiments are invaluable for unambiguously assigning all signals in the spectra and verifying the expected molecular framework of this compound. The data obtained from NMR analysis is critical for confirming the successful synthesis of the target compound and for identifying any potential impurities. frontiersin.orgarkat-usa.org

Table 1: Key NMR Techniques for this compound Analysis
TechniqueInformation ProvidedRelevance to this compound
¹H NMRProvides information on the number and chemical environment of protons.Confirms the presence of ethyl and choline (B1196258) groups and their connectivity.
¹³C NMRIdentifies the number and types of carbon atoms in the molecule.Verifies the carbon skeleton of the compound.
COSYShows correlations between coupled protons.Establishes proton-proton connectivity within the ethyl and choline moieties.
HSQCCorrelates directly bonded proton and carbon atoms.Assigns specific protons to their corresponding carbon atoms.
HMBCShows long-range correlations between protons and carbons (2-3 bonds).Confirms the overall structure by showing connectivity between different functional groups.

UV Absorption Spectroscopy for Compound Verification

UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method used for the preliminary verification of this compound. While it does not provide detailed structural information like NMR, it is useful for confirming the presence of chromophores—parts of a molecule that absorb UV or visible light. The UV spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). For this compound, the presence of specific chromophoric features can be used for its identification and to estimate its concentration in a solution, assuming a standard is available. This technique is often employed as a quick check during synthesis and for monitoring reactions. ncbs.res.in

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) is often the preferred mode of separation over traditional reversed-phase (C18) columns, where it would have little to no retention. lcms.cz A variety of detectors can be coupled with HPLC to analyze this compound, each offering unique advantages.

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is suitable for detecting compounds that lack a UV chromophore and provides a response proportional to the mass of the analyte.

Chemiluminescence Detection: This highly sensitive and selective detection method can be employed if this compound is derivatized with a chemiluminescent tag or if it participates in a reaction that produces light.

Radiometric Detection: When working with radiolabeled this compound (e.g., with ¹⁴C or ³H), an on-line radiometric detector can be used for highly sensitive and specific quantification. nih.gov

Fluorescence Detection: If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, a fluorescence detector offers excellent sensitivity and selectivity. encyclopedia.pub

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for both identifying and quantifying compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound, being a quaternary ammonium (B1175870) salt, is non-volatile. Therefore, it requires derivatization to a volatile form before it can be analyzed by GC-MS. nih.gov This technique offers high chromatographic resolution and is well-suited for targeted analysis where specific compounds are being quantified. biomedpharmajournal.orggcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique that has become indispensable in modern analytical laboratories. mdpi.com It is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not typically require derivatization. lcms.cz

Targeted Analysis: In targeted LC-MS analysis, such as using a triple quadrupole (QqQ) mass spectrometer in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound are monitored. nih.gov This approach provides exceptional sensitivity and selectivity, making it ideal for quantifying low levels of the compound in complex matrices. nih.gov

Untargeted Analysis: Untargeted analysis, often performed using high-resolution mass spectrometers like quadrupole time-of-flight (QTOF) or Orbitrap instruments, aims to detect and identify as many compounds as possible in a sample. nih.govoup.com This is useful for identifying unknown impurities or degradation products in a sample of this compound, providing a comprehensive chemical profile. oup.com

Table 2: Comparison of MS-based Techniques for this compound Analysis
TechniqueSample PreparationAnalysis TypeStrengthsLimitations
GC-MSRequires derivatization to a volatile form.Primarily targeted.High chromatographic resolution.Requires derivatization, potential for analyte loss.
LC-MS (Targeted)Minimal, direct injection possible.Targeted (quantification).High sensitivity and selectivity (MRM).Only pre-selected compounds are monitored.
LC-MS (Untargeted)Minimal, direct injection possible.Untargeted (profiling, identification).Comprehensive sample profiling, identification of unknowns.Data analysis can be complex.

Purity Assessment and Homogeneity Determination

Ensuring the purity and homogeneity of this compound is paramount for its intended use. A combination of the analytical techniques described above is typically employed for this purpose. HPLC and GC (after derivatization) are the primary methods for assessing purity. By analyzing the chromatogram, the area of the main peak corresponding to this compound can be compared to the total area of all peaks, providing a quantitative measure of purity. The presence of any impurity peaks would indicate a non-homogeneous sample. High-resolution mass spectrometry can further aid in identifying the chemical nature of these impurities. For instance, studies on similar compounds have utilized gas chromatography to determine purity by identifying the major peak and any minor impurity peaks. nih.gov

Methods for Establishing Homogeneity of Synthetic Intermediates and Products

Establishing the purity or homogeneity of this compound and its synthetic precursors is a critical step in its preparation. google.com A combination of chromatographic and spectroscopic methods is typically employed to detect and quantify the target compound, as well as any impurities, starting materials, or by-products. researchgate.net

Chromatographic Techniques:

Chromatography is indispensable for separating complex mixtures, making it ideal for assessing the purity of synthesized compounds. lcms.cz

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique often used for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The separation of components allows for a qualitative evaluation of the presence of starting materials, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the quantitative analysis of sample purity. researchgate.net For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective. lcms.cz HILIC columns can retain and separate polar analytes that are not well-retained on traditional reversed-phase (e.g., C18) columns. lcms.cz By comparing the chromatogram of the synthesized product against a reference standard, the purity can be determined by measuring the relative area of the main peak. This method is sensitive enough to separate the target product from closely related impurities. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an exceptionally powerful tool for analysis. tru.ca As components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This not only confirms the molecular weight of the main product but also helps in the identification of unknown impurities.

Spectroscopic Techniques:

Spectroscopy provides detailed structural information, which is crucial for confirming the identity of the desired product and ensuring the absence of structurally similar impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is one of the most powerful tools for structural elucidation and purity assessment in organic chemistry. sapub.org A high-purity sample of this compound will exhibit a clean spectrum with characteristic signals corresponding to its unique protons and carbons. The absence of extraneous peaks indicates a high degree of homogeneity. cdnsciencepub.com For instance, the presence of an impurity like O-(2-hydroxyethyl)choline would be readily detectable by its distinct NMR signals. nih.gov Studies on choline have shown that high-field NMR (400 MHz) can detect impurities at levels as low as 0.01%. nih.gov

Mass Spectrometry (MS): Beyond its use with LC, mass spectrometry can be used directly to verify the molecular weight of the synthesized compound. sapub.org Techniques like electrospray ionization (ESI) are well-suited for analyzing pre-charged quaternary ammonium compounds such as this compound. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the compound.

The following table summarizes the primary techniques used to assess the homogeneity of this compound.

TechniquePrincipleApplication for this compound
Thin-Layer Chromatography (TLC)Separation based on differential partitioning between a stationary and mobile phase.Rapid, qualitative monitoring of reaction progress and initial purity check. researchgate.net
High-Performance Liquid Chromatography (HPLC)High-resolution separation in a packed column based on polarity. lcms.czQuantitative purity assessment, particularly using HILIC for polar compounds. lcms.cz
Nuclear Magnetic Resonance (NMR)Absorption of radiofrequency waves by atomic nuclei in a magnetic field to reveal molecular structure. sapub.orgStructural confirmation and detection of impurities by analyzing the proton (¹H) and carbon (¹³C) spectra. nih.govscirp.org
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules. sapub.orgConfirmation of the correct molecular weight and identification of impurities.

Elemental Analysis for Compound Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. scirp.org The method determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as halogens) within a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. ncbs.res.in

For this compound, which is typically isolated as its bromide salt (this compound bromide), the molecular formula is C₇H₁₇Br₂NO. nih.gov The theoretical elemental composition is calculated based on its molecular weight (291.02 g/mol ). nih.gov

The table below presents the theoretical elemental composition for this compound bromide. An experimental analysis of a pure sample is expected to yield results that are within ±0.4% of these theoretical values, which is the generally accepted margin of error for this technique.

ElementSymbolAtomic Mass (g/mol)Theoretical Percentage (%)
CarbonC12.01128.89
HydrogenH1.0085.89
BromineBr79.90454.91
NitrogenN14.0074.81
OxygenO15.9995.50

Applications of O 2 Bromoethyl Choline in Chemical Biology and Research Probes

Development of Fluorescent Tracers and Imaging Agents

The altered choline (B1196258) metabolism in cancer cells, characterized by increased uptake and phosphorylation, has made choline and its analogs attractive targets for developing imaging agents. google.commdpi.com While radioactive choline tracers are widely used in positron emission tomography (PET), there is a growing interest in developing non-radioactive fluorescent tracers to avoid the risks associated with radioactivity. nih.govresearchgate.net

Design and Synthesis of Non-Radioactive Choline Tracers for In Vitro Cellular Detection

Researchers have focused on designing and synthesizing non-radioactive choline tracers for the in vitro detection of cancer cells using fluorescence imaging. nih.govnih.gov One such example is the development of a choline-based fluorescent tracer, where a fluorinated acridine (B1665455) scaffold is linked to a choline-like moiety. nih.govnih.gov The design of these tracers often involves the incorporation of a fluorescent dye that allows for visualization within cells. nih.govnih.gov

The synthesis of these complex molecules can be a multi-step process. For instance, the synthesis of a choline fluorinated acridine (CFA) tracer involved the initial synthesis of a fluorinated acridine derivative, which was then further functionalized. nih.gov While not always a direct starting material, the principle of using a reactive bromoethyl group, as present in O-(2-Bromoethyl)choline, is a key strategy in the synthesis of such probes. The bromo group serves as a good leaving group, facilitating the attachment of the choline head group to the fluorescent part of the molecule. nih.gov

The synthesis of choline phospholipids (B1166683), for example, has been improved using 2-bromoethyl dichlorophosphate (B8581778), highlighting the utility of the bromoethyl group in phosphorylation reactions to build choline-containing molecules. nih.gov This principle can be extended to the synthesis of fluorescent choline tracers where the bromoethyl group on a precursor molecule reacts with a fluorescent dye to form the final tracer.

Investigation of Preferential Accumulation in Specific Cell Types

A crucial aspect of developing choline-based tracers is to investigate their selective accumulation in target cells, particularly cancer cells, over normal cells. nih.govnih.gov Studies have shown that novel fluorescent choline derivatives can preferentially accumulate in cancer cells. nih.govnih.gov

For example, a study using a choline fluorinated acridine (CFA) tracer demonstrated significantly higher fluorescence intensity in breast (MCF-7) and cervical (HeLa) cancer cells compared to normal human dermal fibroblasts (HDFs) and human embryonic kidney (HEK-293) cells. nih.govnih.gov The uptake in glioblastoma (U-87 MG) and hepatoblastoma (HepG2) cancer cell lines was also lower than in MCF-7 and HeLa cells. nih.gov This preferential accumulation is attributed to the increased choline metabolism in certain cancer cells. nih.govsnmjournals.org

The table below summarizes the findings on the cytotoxicity and cellular uptake of a novel fluorescent choline tracer (CFA) in various cell lines.

Cell LineCell TypeIC50 (µM) of CFAMean Fluorescence Intensity (MFI) after 24h incubation with 5 µM CFA (Arbitrary Units)
MCF-7 Breast Cancer105 ± 3High
HeLa Cervical Cancer200 ± 18High
U-87 MG GlioblastomaNot ToxicLower than MCF-7 and HeLa
HepG2 HepatoblastomaNot ToxicLower than MCF-7 and HeLa
HDF Normal FibroblastNot ToxicVery Weak
HEK-293 Normal EpithelialNot ToxicVery Weak

Data compiled from a study on a novel choline-based fluorescent tracer. nih.govnih.gov

These findings suggest that such fluorescent choline tracers have the potential to be used as diagnostic probes to differentiate between healthy and malignant tissues. nih.govnih.gov

Utilization as a Tool for Bioconjugation and Molecular Labeling

The chemical properties of this compound, particularly the electrophilic nature of the carbon bearing the bromine atom, make it a useful tool for bioconjugation and molecular labeling. nih.govacs.org

Incorporation into Surrogate Biomolecules for Chemical Biology Studies

One of the powerful strategies in chemical biology is the metabolic labeling of biomolecules with analogs that contain a bioorthogonal handle. nih.gov This allows for the subsequent visualization and study of these molecules within a complex biological system. Choline analogs can be used to metabolically label choline-containing phospholipids. nih.gov

For instance, propargylcholine, a choline analog with a terminal alkyne group, can be incorporated into cellular phospholipids. nih.gov This alkyne handle can then be selectively reacted with an azide-functionalized probe (e.g., a fluorescent dye) via a copper-catalyzed azide-alkyne cycloaddition (click chemistry). nih.gov This approach allows for the direct imaging of newly synthesized choline phospholipids in cells and tissues. nih.gov While this example uses a propargyl group, the principle of introducing a reactive handle into choline is key. The bromoethyl group of this compound can similarly act as a reactive site for conjugation with other molecules.

Exploitation of Electrophilic Properties for Proximity-Induced Crosslinking

The electrophilic character of the bromoethyl group in this compound makes it a candidate for proximity-induced crosslinking studies. This technique is used to identify and study protein-protein interactions in living cells. nih.gov The concept relies on bringing a reactive electrophile and a nucleophile into close proximity, leading to a covalent bond formation.

While direct studies employing this compound for this purpose are not extensively documented in the provided search results, the principle is well-established. For example, bifunctional reagents containing a reactive group can be used to crosslink molecules. nih.gov The bromoethyl group can act as an electrophile that reacts with nucleophilic amino acid residues (like cysteine or lysine) on a nearby protein when brought into close proximity by interacting proteins. This leads to the formation of a stable covalent cross-link, which can then be detected and analyzed to study the protein interaction. The development of bifunctional reagents for various applications in organic synthesis and chemical biology is an active area of research. nih.govorganic-chemistry.org

Reagent in Organic Synthesis Beyond Direct Choline Analogs

The reactivity of the bromoethyl group in this compound also lends itself to applications in organic synthesis beyond the creation of simple choline analogs. The presence of both a nucleophilic tertiary amine (which can be quaternized to the choline) and an electrophilic bromoethyl group makes it a potentially useful bifunctional reagent. nih.gov

The bromoethyl moiety is a versatile functional group in multi-step organic synthesis. acs.orgacs.org It can participate in nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles. masterorganicchemistry.comlibretexts.org This allows for the introduction of the ethoxycholine fragment into a wide range of molecules.

For example, studies on the synthesis of heterocyclic compounds have utilized precursors containing a bromoethyl group. mdpi.comresearchgate.netclockss.orgnih.gov In one study, 2-bromoethyl-peracetylated-D-glycosides were reacted with various heterocyclic compounds in dimethylformamide to synthesize novel β-d-gluco- and β-d-galactoconjugates. mdpi.com This demonstrates how the bromoethyl group can be used to link a sugar moiety to a heterocyclic core, a strategy that could be adapted using this compound to attach a choline group to a heterocyclic scaffold for various biological or medicinal chemistry applications. The synthesis of complex organic architectures often relies on such multi-step synthetic routes. acs.org

Building Block for Complex Heterocyclic Structures

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.com Many of these structures are prevalent in pharmacologically active compounds. The reactivity of the bromoethyl group in this compound allows for its incorporation into various cyclic scaffolds. Through nucleophilic substitution reactions, the choline moiety can be appended to different molecular frameworks, leading to the synthesis of novel heterocyclic structures. enamine.netambeed.com These new compounds can then be screened for potential biological activities or used as probes to study biological systems. The synthesis of functionalized imidazoles, for instance, can be achieved through reactions involving halo-ketones, demonstrating a pathway for creating complex heterocyclic systems. mdpi.com

Precursor for Advanced Phosphorylcholine (B1220837) Derivatives

Phosphorylcholine is a key component of phospholipids, which are essential for the structure and function of cell membranes. wikipedia.orgoregonstate.edu this compound serves as a crucial precursor for the synthesis of various phosphorylcholine derivatives. nih.gov The bromoethyl group can be converted to a phosphate (B84403) ester, which can then be further modified to create a diverse range of phosphorylcholine-containing molecules. For instance, it can be used in the synthesis of phosphatidylcholines, a major class of phospholipids. acs.orglipidbank.jp These synthetic derivatives are invaluable for studying lipid-protein interactions, membrane biophysics, and the role of phospholipids in cell signaling. doi.org Research has shown that the introduction of phosphorylcholine residues into carbohydrates can be accomplished through various synthetic routes, some of which could potentially utilize this compound as a starting material. nih.gov

Research into Choline-Related Metabolic Pathways in Non-Mammalian Systems

Choline and its metabolites are integral to numerous biological processes, including cell membrane integrity, neurotransmission, and methyl group metabolism. mdpi.comnih.gov While much is known about choline metabolism in mammals, this compound and its derivatives have proven useful in elucidating these pathways in non-mammalian organisms. For example, in some fungi, the methylation pathway is the primary route for phosphatidylcholine biosynthesis, especially in the absence of choline supplementation. lipidbank.jp By using labeled versions of this compound, researchers can trace the uptake and metabolic fate of choline in these organisms, providing insights into their unique biochemical pathways. researchgate.net Understanding these differences can have implications for developing targeted antifungal agents or for biotechnological applications involving these organisms. The gut microbiota, for instance, metabolizes choline to produce trimethylamine (B31210), which is then converted to trimethylamine-N-oxide in the liver. researchgate.net Studying these microbial pathways is crucial for understanding host-microbe interactions and their impact on health. nih.gov

Structure Activity Relationship Studies and Derivatization

Modification of the Bromoethyl Moiety for Functional Modulation

The bromoethyl group in O-(2-Bromoethyl)choline is a key functional handle for chemical modification due to the bromine atom's nature as a good leaving group. This facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives. The ability to modify this part of the molecule is crucial for modulating its biological activity.

The introduction of a bromine atom can influence the biological activity of a molecule. nih.gov The bromoethyl group, for instance, can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological targets like proteins and DNA, which can lead to the inhibition of enzymes or disruption of cellular processes. This reactivity allows researchers to design targeted inhibitors or probes for studying biological systems.

Strategies for modifying the bromoethyl moiety include:

Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles such as amines, thiols, and azides to create new derivatives. For example, N-(2-Bromoethyl)phthalimide, a related compound, is used in the synthesis of piperazine (B1678402) and piperidine (B6355638) derivatives for receptor-binding studies.

Synthesis of Heterocycles: The reactive nature of the bromoethyl group has been exploited in the synthesis of more complex molecules, such as substituted isochromans which have shown potential pharmacological properties.

Phospholipid Synthesis: A common synthetic strategy involves the reaction of a lipophilic alcohol with 2-bromoethyl dichlorophosphate (B8581778), followed by displacement of the bromine with trimethylamine (B31210) to form choline (B1196258) phospholipids (B1166683). This highlights how the bromoethyl functional group is a key intermediate in building larger, biologically relevant molecules.

The table below illustrates examples of how the bromoethyl moiety can be conceptually modified to alter molecular function, drawing from strategies used for similar reactive groups.

Modification Type Reagent/Strategy Resulting Functional Group/Structure Potential Functional Outcome
Nucleophilic SubstitutionAmines, Thiols, AzidesSubstituted ethylamine, ethylthiol, ethylazideAltered receptor binding, enzyme inhibition
Heterocycle FormationCondensation ReactionsSubstituted IsochromansPotential antimicrobial or anticancer activity
Phosphorylation2-bromoethyl dichlorophosphateCholine PhospholipidsFormation of essential cell membrane components
Chain Extension/VariationMulti-step synthesisLonger or branched alkyl chainsModified lipophilicity and target interaction acs.org

These examples underscore the versatility of the bromoethyl group as a starting point for creating a library of compounds with diverse functionalities, enabling a systematic exploration of structure-activity relationships.

Exploration of Choline Analogues with Altered Biochemical Interactions

The choline portion of this compound is critical for its interaction with cholinergic systems. Choline itself is a precursor to the neurotransmitter acetylcholine (B1216132) (ACh) and is essential for the structural integrity of cell membranes. nih.gov Exploring analogues of choline provides insight into the specific structural requirements for binding to and modulating cholinergic targets like choline acetyltransferase (ChA), the enzyme responsible for ACh synthesis. nih.gov

Studies on various choline analogues have revealed key structural features that govern their biochemical interactions:

Inhibition of Choline Acetyltransferase (ChA): Certain analogues act as inhibitors of ChA. For instance, (2-benzoylethyl)trimethylammonium (B8065888) chloride was identified as a potent and selective inhibitor of human placental ChA. wiley.com The high potency was attributed to its cationic head for electrostatic interactions, an aryl group for hydrophobic contributions, and a carbonyl group that interacts with a nucleophilic residue on the enzyme. wiley.com

High-Affinity Choline Transport Inhibition: Many choline analogues can inhibit the high-affinity transport of choline into nerve terminals, thereby blocking acetylcholine synthesis. researchgate.net Cyclic choline analogues, such as hydroxypiperidinium derivatives, have been shown to cause a presynaptic block at the neuromuscular junction by this mechanism. researchgate.net

Substrate Activity: Interestingly, while some analogues inhibit transport, they may still be acetylated by ChA. researchgate.net This differentiation between transport inhibition and enzyme substrate suitability is a crucial aspect of their biochemical profile.

Research on coenzyme A (CoA) analogues has also shed light on the choline binding site of ChA. Modifications to the acyl group of acetyl-CoA were found to alter the Michaelis constant (Km) for choline, indicating that the binding of the two substrates is interconnected. nih.gov

The following table summarizes the effects of various choline analogues on cholinergic targets.

Choline Analogue Target Biochemical Effect Reference
(2-Benzoylethyl)trimethylammoniumCholine AcetyltransferasePotent and selective inhibition wiley.com
Cyclic Choline Analogues (e.g., Hydroxypiperidinium)High-affinity choline transportInhibition of transport, leading to presynaptic block researchgate.net
TriethylcholineAcetylcholine SynthesisInterference with synthesis researchgate.net
DecamethoniumCholine UptakeCompetitive inhibition researchgate.net

These studies demonstrate that even subtle changes to the choline structure can lead to significant alterations in biochemical interactions, ranging from competitive inhibition to acting as an alternative substrate.

Computational Approaches for Predicting Molecular Interactions and Binding Affinities

Computational methods are indispensable tools for predicting and understanding the molecular interactions of compounds like this compound and its derivatives with biological targets. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide valuable insights that guide the rational design of new molecules. theses.cz

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, allowing for the visualization of interactions at the atomic level. nih.gov Docking studies can reveal key binding modes, hydrogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.net For example, docking studies of various ligands into the active site of proteins can yield docking scores and binding energies that correlate with experimental activity. A docking score of -7.5 kcal/mol was reported for a compound with the crystal structure of Mycobacterium tuberculosis, indicating a strong interaction. researchgate.net These studies help explain the inhibitory activity of compounds and guide further structural modifications to improve binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. theses.cznih.gov By analyzing a dataset of molecules with known activities, QSAR can identify the physicochemical properties or structural features that are critical for function. mdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. For instance, a 3D-QSAR study on the blood-brain barrier choline transporter yielded models that could approximate the binding requirements for this transporter, aiding in the design of drugs targeted to the brain. nih.gov The quality of these models is assessed by statistical parameters such as the cross-validated q² and non-cross-validated r² values. A CoMFA model for the choline transporter reported a q² of 0.47 and an r² of 0.95. nih.gov

The table below summarizes the application of computational methods in studying compounds related to this compound.

Computational Method Target/System Studied Key Findings/Parameters Reference
Molecular DockingGABAA receptor, SERTIdentification of top natural compounds based on binding affinity. researchgate.net
3D-QSAR (CoMFA/CoMSIA)Blood-Brain Barrier Choline TransporterGenerated predictive models (q²=0.47, r²=0.95 for CoMFA) to identify key binding features. nih.gov
QSARRhodanine Derivatives (Antioxidant Activity)Developed a stable model (R² = 0.81) identifying molecular sphericity and atom distribution as important for activity. nih.govmdpi.com
Molecular DockingCOVID-19 ProteaseRevealed efficient interaction and good activity for a newly synthesized piperidine derivative. nih.gov

These computational approaches accelerate the drug discovery process by enabling the efficient screening of virtual compound libraries and providing a deeper understanding of the molecular basis of activity, thereby guiding the synthesis of more potent and selective molecules.

Future Research Directions and Unexplored Avenues

Elucidating Novel Biochemical Pathways Involving O-(2-Bromoethyl)choline

While this compound is recognized as a precursor in the synthesis of other molecules, its direct involvement in and potential modulation of biochemical pathways remain largely uncharted. Future research should prioritize the identification and characterization of novel metabolic routes and signaling cascades where this compound may play a pivotal role. As a structural analog of choline (B1196258), it is plausible that this compound could interact with enzymes and transporters involved in choline metabolism. wikipedia.orgdrugbank.com Choline itself is a crucial nutrient involved in the synthesis of the neurotransmitter acetylcholine (B1216132), the membrane phospholipid phosphatidylcholine, and the methyl donor betaine. nih.govfrontiersin.org Investigating whether this compound can act as a competitive inhibitor or an alternative substrate for key enzymes in these pathways, such as choline kinase or choline acetyltransferase, could reveal new regulatory mechanisms.

Furthermore, given the role of choline in one-carbon metabolism and its impact on gene expression through epigenetic modifications, exploring the potential for this compound to influence these processes is a compelling area of investigation. nih.govfrontiersin.org Research could focus on its effects on DNA and histone methylation patterns in various cell types. The enhanced transport and phosphorylation of choline in cancer cells suggests another potential avenue of research, exploring if this compound metabolism is altered in pathological states. researchgate.net Uncovering these pathways could provide significant insights into cellular metabolism and its regulation.

Advancements in Stereoselective Synthesis of this compound and its Enantiomers

The development of efficient and highly selective synthetic methods is crucial for advancing the study of this compound and its potential chiral analogs. While methods for synthesizing related choline derivatives and bromo-compounds exist, specific advancements in the stereoselective synthesis of this compound are needed. nih.govncbs.res.in Future research could focus on developing novel catalytic systems that allow for the precise control of stereochemistry, which is often critical for biological activity.

Recent progress in stereoselective synthesis, such as the use of microwave-induced Hunsdiecker-type reactions for creating (E)-β-arylvinyl bromides and the catalytic stereoselective synthesis of 2-deoxy α-glycosides, showcases the potential for innovative approaches. organic-chemistry.orgrsc.orgrsc.orgnih.gov Applying similar principles to the synthesis of this compound could lead to more efficient and scalable production. For instance, exploring enzymatic or chemo-enzymatic routes could offer high stereoselectivity under mild reaction conditions. The synthesis of chiral building blocks and their subsequent incorporation into the this compound structure would enable the investigation of the differential biological activities of its enantiomers, a critical step in understanding its structure-activity relationship.

Development of Advanced Analytical Techniques for Trace Analysis

To fully understand the biochemical roles and potential presence of this compound in biological systems, the development of highly sensitive and specific analytical methods for its trace analysis is paramount. Current analytical techniques for choline and its derivatives include high-performance liquid chromatography (HPLC) with various detectors, gas chromatography-mass spectrometry (GC-MS), and enzymatic assays. researchgate.netnih.gov However, these methods may require derivatization or may lack the sensitivity needed to detect endogenous or trace levels of this compound.

Future research should focus on developing methods that can directly and accurately quantify this compound in complex biological matrices such as plasma, tissues, and cell lysates. The application of advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), could provide the necessary selectivity and sensitivity. Furthermore, the development of novel fluorescent probes or molecular cages specifically designed to bind this compound could enable its visualization and quantification in living cells, offering spatial and temporal information about its distribution and dynamics. acs.orgnih.gov The table below summarizes some existing and potential analytical techniques.

Analytical TechniquePrinciplePotential Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantification in biological fluids and tissues. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Analysis after derivatization to increase volatility. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-sensitivity and high-selectivity quantification.Direct and accurate trace analysis in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information.Characterization and structural elucidation. nih.gov
Fluorescent Probes Emit light upon binding to the target molecule.In-situ detection and imaging in cells. acs.orgnih.gov

Integration with Systems Biology for Comprehensive Understanding of its Roles

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in building a comprehensive picture of the roles of this compound. By studying the global changes in a biological system in response to this compound, researchers can move beyond a single-pathway focus and understand its network-level effects. For instance, metabolomic studies could reveal alterations in the levels of numerous metabolites following exposure to this compound, providing clues about the metabolic pathways it influences. oup.com

Transcriptomic and proteomic analyses could identify changes in gene and protein expression, respectively, highlighting the signaling pathways and cellular processes modulated by the compound. This integrated approach could uncover unexpected connections and functional roles. For example, it could reveal links between this compound and pathways not previously associated with choline metabolism, such as those involved in oxidative stress, inflammation, or apoptosis. drugbank.comnih.gov Ultimately, constructing computational models based on this multi-omics data will allow for the prediction of the systemic effects of this compound and guide further experimental validation, leading to a more profound understanding of its biological significance.

Q & A

Q. What are the common synthetic routes for preparing O-(2-Bromoethyl)choline, and what analytical techniques are used to confirm its structural integrity?

Answer: this compound is typically synthesized via bromoethylation of choline derivatives. A common approach involves reacting choline with 2-bromoethylating agents (e.g., 2-bromoethyl mesylate or bromide) under alkaline conditions to facilitate nucleophilic substitution. For example, analogous methods used for bromoethyl-functionalized tyrosine in peptide stapling (e.g., thioether formation at pH 8) can be adapted . Post-synthesis, structural validation requires:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the bromoethyl group (e.g., δ ~3.5–4.0 ppm for CH₂Br in ¹H NMR) and choline backbone.
  • Mass Spectrometry (MS): Detect molecular ion peaks (e.g., [M+H]⁺) and isotope patterns consistent with bromine (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis: Verify stoichiometric ratios of C, H, N, and Br.

Q. What are the primary research applications of this compound in biochemical studies?

Answer: This compound is primarily used as:

  • A reactive intermediate in peptide/protein modification, enabling site-specific alkylation (e.g., introducing crosslinks or fluorophores) via nucleophilic substitution with cysteine or lysine residues .
  • A substrate analog in enzymatic assays, particularly for studying choline kinase (CK), which phosphorylates choline derivatives. Its bromoethyl group may mimic transition states or inhibit enzyme activity .
  • A precursor for synthesizing choline-based probes in lipid metabolism studies (e.g., tracking phosphatidylcholine biosynthesis) .

Advanced Research Questions

Q. How can researchers address challenges related to bromide ion interference when characterizing this compound using mass spectrometry?

Answer: Bromide ions (Br⁻) released during degradation or ionization can obscure MS signals. Mitigation strategies include:

  • Chromatographic Separation: Use reverse-phase HPLC or ion-pair chromatography to resolve this compound from Br⁻ before MS analysis.
  • High-Resolution MS (HRMS): Differentiate isotopic clusters of the parent compound (e.g., m/z 224.05 for [C₇H₁₅BrNO₂]⁺) from Br⁻ (m/z 78.92 and 80.92) .
  • Controlled Ionization Conditions: Reduce in-source fragmentation by optimizing electrospray ionization (ESI) parameters (e.g., lower capillary voltage, desolvation temperature).
  • Stability Studies: Monitor sample degradation under storage conditions (e.g., pH, temperature) to minimize Br⁻ generation .

Q. What methodological considerations are critical when designing experiments to study the role of this compound in choline kinase activity assays?

Answer: Key considerations include:

  • Substrate Specificity: Compare kinetic parameters (Km, Vmax) of this compound with native choline to assess competitive inhibition or altered binding affinity .
  • Buffer Optimization: Maintain pH 7.5–8.5 (mimicking physiological conditions) and include Mg²⁺/ATP cofactors. Avoid thiol-containing buffers (e.g., DTT) to prevent unintended alkylation .
  • Control Experiments: Use choline kinase inhibitors (e.g., MN58b) or knockout models to validate specificity.
  • Purity Validation: Ensure >95% purity via HPLC and NMR to exclude side products (e.g., di-bromoethylated species) that may confound results .
  • Safety Protocols: Follow occupational exposure limits (OELs) for brominated compounds, including fume hood use and impervious gloves .

Q. How can conflicting data on the stability of this compound in aqueous solutions be reconciled across studies?

Answer: Discrepancies often arise from variations in:

  • pH Conditions: Hydrolysis rates increase under alkaline conditions (pH >9). Standardize buffers (e.g., phosphate-buffered saline at pH 7.4) for comparative studies .
  • Temperature: Stability decreases at >4°C. Use Arrhenius plots to model degradation kinetics and establish shelf-life guidelines.
  • Analytical Sensitivity: LC-MS with isotopic labeling (e.g., deuterated internal standards) improves quantification accuracy versus UV-based methods .
  • Matrix Effects: Biological matrices (e.g., cell lysates) may contain nucleophiles (e.g., glutathione) that accelerate degradation. Include control samples without biological material .

Methodological Resources

  • Synthesis Optimization: Refer to protocols for analogous bromoethyl compounds (e.g., 2-bromoethyl acetate) for reaction condition adaptations .
  • Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections and supplementary data .
  • Safety Compliance: Use Alfa Aesar’s SDS for brominated compounds to design risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.